molecular formula C8H8N4 B2872957 1-(Pyrazin-2-yl)azetidine-3-carbonitrile CAS No. 2034418-40-9

1-(Pyrazin-2-yl)azetidine-3-carbonitrile

Cat. No.: B2872957
CAS No.: 2034418-40-9
M. Wt: 160.18
InChI Key: WXCRRAXTFPRQNC-UHFFFAOYSA-N
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Description

The compound “1-(Pyrazin-2-yl)azetidine-3-carbonitrile” is a complex organic molecule that contains an azetidine ring and a pyrazine ring. Azetidine is a four-membered ring with one nitrogen atom and three carbon atoms . Pyrazine is a six-membered ring with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the azetidine and pyrazine rings. The azetidine ring is a four-membered ring, which can introduce strain into the molecule . The pyrazine ring is a six-membered aromatic ring, which can contribute to the stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, azetidines and pyrazines are known to participate in a variety of chemical reactions. For instance, azetidines can undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific arrangement of atoms and functional groups in the molecule. For example, the presence of the nitrile group could influence the polarity of the molecule .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One prominent application of pyrazine derivatives, including "1-(Pyrazin-2-yl)azetidine-3-carbonitrile," is in the synthesis of various heterocyclic compounds. Pyrazine derivatives are valuable intermediates in the synthesis of a wide array of heterocyclic structures due to their reactivity and the diverse biological activities these structures can exhibit. For instance, pyrazine-2-carbonitriles have been widely utilized as intermediates in generating potential antifungal and antimycobacterial drugs. Through homolytic alkylation and subsequent transformations, a library of pyrazine derivatives was synthesized, showcasing the versatility of pyrazine derivatives in medicinal chemistry (Kučerová-Chlupáčová et al., 2008).

Biological Activities

The application of "this compound" derivatives in exploring biological activities is another significant area of research. Derivatives synthesized from pyrazine-2-carbonitriles have been studied for their biological activities against various targets. For example, new pyrazole and pyrazolopyrimidines synthesized from related compounds have shown significant antimicrobial activities. Such compounds are tested for their efficacy against bacteria, filamentous fungi, tumor cells, and viruses, indicating the potential for developing new therapeutic agents from pyrazine derivatives (Shamroukh et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information on “1-(Pyrazin-2-yl)azetidine-3-carbonitrile”, it’s difficult to provide accurate safety and hazard information .

Properties

IUPAC Name

1-pyrazin-2-ylazetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-3-7-5-12(6-7)8-4-10-1-2-11-8/h1-2,4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCRRAXTFPRQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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